N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core. Key structural elements include:
- A 1,8-naphthyridine ring substituted at position 3 with a 4-methylbenzoyl group and at position 7 with a methyl group.
- An acetamide linker connecting the naphthyridine core to a 3-chloro-4-methylphenyl substituent.
Its synthesis likely involves multi-step reactions, including cyclization and amidation, analogous to methods described for related naphthyridine derivatives .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-4-8-18(9-5-15)24(32)21-13-30(26-20(25(21)33)11-7-17(3)28-26)14-23(31)29-19-10-6-16(2)22(27)12-19/h4-13H,14H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEPOZUHSPUEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetamide group: This step involves the reaction of the naphthyridine derivative with an acylating agent.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Chemical Formula : C24H24ClN3O3
- Molecular Weight : 445.92 g/mol
- CAS Number : 894908-88-4
The structure of this compound features a naphthyridine core, which is known for its diverse biological activities. The presence of a chloro group and a methylbenzoyl moiety enhances its pharmacological potential.
Anticancer Activity
Research indicates that derivatives of naphthyridine, including the compound , exhibit significant anticancer properties. They have been shown to:
- Induce apoptosis in cancer cells.
- Inhibit topoisomerases, which are crucial for DNA replication and repair .
A study highlighted the anticancer mechanisms of 1,8-naphthyridine derivatives, noting their ability to interfere with cell cycle progression and induce DNA damage in tumor cells .
Antibacterial Properties
Naphthyridine derivatives are recognized for their antibacterial effects, particularly against Gram-negative bacteria. The compound may serve as a scaffold for developing new antibiotics similar to existing drugs like gemifloxacin, which is effective against urinary tract infections .
Anti-inflammatory Effects
Given the structural similarities to other known anti-inflammatory agents, this compound may also possess anti-inflammatory properties. Research on related naphthyridine compounds has shown promise in reducing inflammation through various biochemical pathways .
Synthesis Methodologies
The synthesis of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can be achieved through several methods:
Traditional Synthetic Routes
These typically involve multi-step reactions starting from readily available precursors. Common methods include:
- Skraup Synthesis : A classical method for synthesizing naphthyridines involving the reaction of aniline derivatives with carbonyl compounds.
Microwave-Assisted Synthesis
Recent advancements in synthetic chemistry have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields. This method has been applied successfully to synthesize various naphthyridine derivatives efficiently .
Case Studies and Research Findings
Several studies have documented the efficacy of naphthyridine derivatives in clinical settings:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure and Substituent Variations
A comparative analysis of the target compound with structurally related molecules is summarized in Table 1 .
Key Observations
- Core Heterocycles : The target compound’s 1,8-naphthyridine core distinguishes it from 1,5-naphthyridine (Compound 67) and pyrazole () derivatives. The 1,8-naphthyridine system may enhance π-π stacking interactions in biological targets compared to triazole or pyrazole cores .
- Substituent Effects :
- The 4-methylbenzoyl group at position 3 introduces steric bulk and lipophilicity, contrasting with the adamantyl group in Compound 67, which enhances metabolic stability .
- The 3-chloro-4-methylphenyl acetamide moiety shares similarities with the 4-chlorophenyl group in Compound 6m, but the additional methyl group may improve membrane permeability .
- Spectral Signatures :
- IR spectra for all compounds show strong C=O stretches (1670–1680 cm⁻¹), confirming the presence of amide/keto groups. The target compound’s C-Cl stretch (~785 cm⁻¹) aligns with chlorinated analogues in and .
- NMR data for Compound 67 and highlight distinct proton environments influenced by alkyl and aryl substituents, suggesting similar complexity for the target compound .
Physicochemical and Conformational Differences
Crystallographic and Conformational Analysis
- Dihedral Angles : In , dihedral angles between dichlorophenyl and pyrazole rings range from 54.8° to 77.5°, indicating variable conformations that influence molecular packing and solubility . The target compound’s 4-methylbenzoyl group likely imposes similar torsional strain, affecting its crystal lattice and bioavailability.
- Hydrogen Bonding : Unlike the pyrazole-acetamide in , which forms N–H⋯O dimers, the target compound’s naphthyridine core may engage in additional hydrogen bonding via its keto group, enhancing stability in solid-state or aqueous environments .
Implications for Drug Design and Future Research
The target compound’s structural features position it as a promising candidate for further pharmacological evaluation:
- Synthetic Scalability : Methods from (carboxamide coupling) and (EDC-mediated amidation) could be adapted for large-scale synthesis .
- SAR Opportunities : Systematic modifications to the naphthyridine core (e.g., replacing 4-methylbenzoyl with smaller acyl groups) may optimize potency and reduce toxicity.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure features a naphthyridine core linked to an acetamide group, which is critical for its biological activity. The molecular formula is , and its IUPAC name is N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-dihydro-1,8-naphthyridin-1-yl]acetamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to modulate various biological pathways by interacting with enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may exhibit anti-cancer properties through apoptosis induction and inhibition of tumor cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colorectal (HCT116), and hepatocellular (HUH-7) cancer cells. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
- Mechanisms of Action : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression. This interaction leads to the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- In Vitro Testing : The compound was screened against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) that indicate potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Variations in substituents on the naphthyridine core were analyzed to determine their impact on antimicrobial efficacy. Compounds with electron-donating groups exhibited enhanced activity compared to those lacking such modifications .
Data Summary
| Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | |
| Anticancer | HCT116 | 12 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Antimicrobial | Escherichia coli | 25 µg/mL |
Case Studies
Recent research highlighted the synthesis and evaluation of this compound in various experimental models:
- Study on Apoptosis Induction : In a model using A431 skin cancer cells, treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its role in promoting apoptosis .
- Synergistic Effects : A combination study indicated that co-administration with other chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, highlighting the potential for combination therapy strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
